[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features two pyrazole rings substituted with methyl and propyl groups, connected via a methylene bridge to an amine group. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine can be achieved through a multi-step process:
Formation of 1,3-dimethyl-1H-pyrazole: This can be synthesized by reacting hydrazine with 2,4-pentanedione under reflux conditions.
Formation of 1-propyl-1H-pyrazole: This can be synthesized by reacting hydrazine with 3-pentanone under similar conditions.
Coupling Reaction: The two pyrazole derivatives are then coupled using formaldehyde and an amine source under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the pyrazole rings, potentially leading to the formation of dihydropyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dihydropyrazoles.
Substitution: Formation of various substituted amines.
Scientific Research Applications
Chemistry
Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry and catalysis.
Synthesis: They serve as building blocks for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Pyrazole derivatives are studied for their potential to inhibit various enzymes, including kinases and proteases.
Antimicrobial Activity: They exhibit antimicrobial properties and are investigated as potential antibiotics.
Medicine
Drug Development: Pyrazole derivatives are explored for their potential as therapeutic agents in treating diseases such as cancer, inflammation, and infections.
Industry
Agriculture: They are used in the development of agrochemicals, including herbicides and fungicides.
Mechanism of Action
The mechanism of action of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-1H-pyrazole
- 1-propyl-1H-pyrazole
- 1,3-dimethyl-4-(methylamino)-1H-pyrazole
Uniqueness
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to its dual pyrazole structure connected via a methylene bridge to an amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H21N5 |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(1-propylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C13H21N5/c1-4-5-18-9-12(7-15-18)6-14-8-13-10-17(3)16-11(13)2/h7,9-10,14H,4-6,8H2,1-3H3 |
InChI Key |
LPOAXRWLNRMATJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNCC2=CN(N=C2C)C |
Origin of Product |
United States |
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